molecular formula C20H15BrClNO5S B4024158 methyl [(5E)-5-{5-bromo-2-[(2-chlorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate

methyl [(5E)-5-{5-bromo-2-[(2-chlorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate

Cat. No.: B4024158
M. Wt: 496.8 g/mol
InChI Key: GYCONSOVGMMAIS-RQZCQDPDSA-N
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Description

Methyl [(5E)-5-{5-bromo-2-[(2-chlorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate is a complex organic compound with a molecular formula of C20H16BrClNO5S. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a brominated benzylidene group, and a chlorobenzyl ether moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of methyl [(5E)-5-{5-bromo-2-[(2-chlorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the thiazolidinone ring: This can be achieved by reacting a suitable thioamide with a halogenated acetic acid derivative under basic conditions.

    Introduction of the brominated benzylidene group: This step involves the condensation of the thiazolidinone intermediate with a brominated benzaldehyde in the presence of a base, such as sodium hydroxide or potassium carbonate.

    Attachment of the chlorobenzyl ether moiety: The final step involves the etherification of the intermediate with 2-chlorobenzyl alcohol under acidic or basic conditions, depending on the specific reaction requirements.

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity, as well as the use of large-scale reactors and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Methyl [(5E)-5-{5-bromo-2-[(2-chlorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the carbonyl groups to alcohols.

    Substitution: The bromine and chlorine atoms in the compound can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Methyl [(5E)-5-{5-bromo-2-[(2-chlorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: Research is being conducted to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.

    Industry: The compound may be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of methyl [(5E)-5-{5-bromo-2-[(2-chlorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or altering their function. Further research is needed to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Methyl [(5E)-5-{5-bromo-2-[(2-chlorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate can be compared to other similar compounds, such as:

    Methyl [(5E)-5-{2-[(2-chlorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate: This compound has a similar structure but lacks the bromine atom, which may affect its reactivity and biological activity.

    Methyl {(5E)-5-[2-bromo-5-methoxy-4-(2-methoxy-2-oxoethoxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate: This compound has additional methoxy groups, which can influence its solubility and chemical properties.

    ((5E)-5-{2-[(4-chlorobenzyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)(phenyl)acetic acid: This compound has a phenylacetic acid moiety, which may alter its biological activity and potential therapeutic applications.

These comparisons highlight the uniqueness of this compound, particularly in terms of its specific substituents and their effects on its chemical and biological properties.

Properties

IUPAC Name

methyl 2-[(5E)-5-[[5-bromo-2-[(2-chlorophenyl)methoxy]phenyl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrClNO5S/c1-27-18(24)10-23-19(25)17(29-20(23)26)9-13-8-14(21)6-7-16(13)28-11-12-4-2-3-5-15(12)22/h2-9H,10-11H2,1H3/b17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYCONSOVGMMAIS-RQZCQDPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C(=O)C(=CC2=C(C=CC(=C2)Br)OCC3=CC=CC=C3Cl)SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CN1C(=O)/C(=C\C2=C(C=CC(=C2)Br)OCC3=CC=CC=C3Cl)/SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl [(5E)-5-{5-bromo-2-[(2-chlorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate
Reactant of Route 2
Reactant of Route 2
methyl [(5E)-5-{5-bromo-2-[(2-chlorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate
Reactant of Route 3
Reactant of Route 3
methyl [(5E)-5-{5-bromo-2-[(2-chlorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate
Reactant of Route 4
Reactant of Route 4
methyl [(5E)-5-{5-bromo-2-[(2-chlorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate
Reactant of Route 5
methyl [(5E)-5-{5-bromo-2-[(2-chlorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
methyl [(5E)-5-{5-bromo-2-[(2-chlorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate

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